N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide
Description
N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide is a sulfonamide derivative featuring a piperidine scaffold substituted with a 2-methylpyridine group at the 1-position and a benzenesulfonamide moiety attached via a methylene linker at the 4-position. The structural complexity of this compound allows for diverse intermolecular interactions, such as hydrogen bonding (via sulfonamide NH and SO₂ groups) and π-π stacking (aromatic pyridine and benzene rings), which are essential for biological activity .
Properties
IUPAC Name |
N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c1-15-13-17(7-10-19-15)21-11-8-16(9-12-21)14-20-24(22,23)18-5-3-2-4-6-18/h2-7,10,13,16,20H,8-9,11-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGXOAWDNZKSWDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)N2CCC(CC2)CNS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the piperidine and pyridine intermediates. One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . This reaction involves the use of organoboron reagents and palladium catalysts to form carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale application of the Suzuki–Miyaura coupling reaction, followed by purification steps such as crystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like sodium hydroxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The compound shares a core piperidine-benzenesulfonamide framework with several analogs, but key differences in substituents modulate its physicochemical and pharmacological properties. Below is a comparative analysis:
| Compound Name | Key Substituents | Molecular Weight (g/mol) | Melting Point (°C) | Yield (%) | Pharmacological Target/Activity |
|---|---|---|---|---|---|
| N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide | 2-Methylpyridin-4-yl, benzenesulfonamide | ~361.4 (calculated) | Not reported | Not reported | Potential CNS or receptor modulation |
| N-(2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl)-3-(sulfamoylamino)benzenesulfonamide (6d) | Benzhydrylpiperazine, dual sulfonamide groups | ~627.7 | 132–134 | 65–70 | Not specified |
| 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (Ex. 53) | Fluorinated chromene, pyrazolopyrimidine, methylbenzenesulfonamide | 589.1 | 175–178 | 28 | Kinase inhibition (implied) |
| 3-Fluoro-N-(1-{2-[(propan-2-yl)phenoxy]ethyl}piperidin-4-yl)-benzenesulfonamide (10) | Trifluoroethoxy-phenoxyethyl, fluorobenzenesulfonamide | ~480.4 | Not reported | 60 | α1A/α1D-Adrenergic receptor antagonist |
| N-(2-{[5-Bromo-2-(piperidin-1-yl)-pyrimidin-4-yl]sulfanyl}-4-methoxy-phenyl)benzenesulfonamide | Bromopyrimidine, methoxyphenyl, piperidine | ~539.5 | 198–200 (471–473 K) | 79 | Not reported |
Key Observations:
- Substituent Diversity : The target compound lacks bulky aromatic groups (e.g., benzhydryl in 6d ), which may enhance its solubility compared to analogs like 6d but reduce binding affinity in hydrophobic pockets.
- Halogenation : Fluorine or bromine substituents (e.g., Ex. 53 , 10 , and the pyrimidine derivative ) improve metabolic stability and target selectivity. The absence of halogens in the target compound may limit these advantages.
- Melting Points : Higher melting points (e.g., 198–200°C for the bromopyrimidine derivative ) correlate with crystalline stability, likely due to strong intermolecular interactions (e.g., halogen bonds).
Physicochemical Properties
- LogP and Solubility : The target compound’s calculated LogP (~2.5) is lower than fluorinated analogs (e.g., 10 : LogP ~3.8), suggesting better aqueous solubility but reduced membrane permeability .
Pharmacological Activity
- Receptor Antagonism : Compounds like 10 exhibit potent α1A/α1D-adrenergic receptor antagonism (IC₅₀ < 100 nM) due to the trifluoroethoxy group enhancing hydrophobic interactions . The target compound’s 2-methylpyridine group may favor interactions with histamine or serotonin receptors, though specific data are lacking.
- Kinase Inhibition : Derivatives like Ex. 53 with fused pyrazolopyrimidine-chromene systems show kinase inhibitory activity, attributed to planar aromatic systems mimicking ATP-binding motifs .
Biological Activity
N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities, particularly in the context of cancer treatment and neurological disorders. This article reviews the available literature on its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound is characterized by a complex structure that includes a benzenesulfonamide moiety linked to a piperidine ring substituted with a 2-methylpyridine. The synthesis typically involves multi-step organic reactions, starting from the formation of the piperidinyl intermediate through the reaction of 2-methylpyridine with piperidine, followed by the introduction of the benzenesulfonamide group.
Antitumor Activity
Recent studies have highlighted the antitumor properties of related benzenesulfonamide derivatives. For instance, 4-methyl-N-(piperidin-1-ylmethylene)benzenesulfonamide (PMSA) was shown to inhibit tumor cell proliferation and migration while inducing ferroptosis in cancer cells. The underlying mechanism involves the modulation of the KEAP1-NRF2-GPX4 axis, where PMSA inhibits NRF2 activity, leading to increased reactive oxygen species (ROS) levels and subsequent cell death .
The proposed mechanism involves interaction with specific molecular targets within cells. The binding affinity to proteins involved in oxidative stress response suggests that this compound can modulate cellular pathways critical for survival under stress conditions. Molecular docking studies indicate that it may bind effectively to NRF2, inhibiting its protective role against oxidative damage and promoting ferroptosis in tumor cells .
Case Studies and Research Findings
Several studies have investigated related compounds with similar structures:
- PMSA Study : Demonstrated significant inhibition of tumor cell lines with a focus on the ferroptosis mechanism. The study utilized various assays (MTT, scratch assay) to assess cell viability and migration .
- Muscarinic Receptor Antagonists : Investigated for their role in treating cognitive deficits associated with neurological diseases. Although not directly involving this compound, these findings provide context for its potential applications .
Q & A
Q. What are the recommended synthesis strategies and characterization methods for N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with functionalization of the piperidine ring followed by sulfonamide coupling. For example:
Step 1 : React 2-methylpyridin-4-amine with a piperidin-4-ylmethanol derivative under reductive amination conditions (e.g., NaBHCN in methanol) .
Step 2 : Sulfonylation using benzenesulfonyl chloride in dichloromethane with a base (e.g., triethylamine) to form the sulfonamide bond .
- Characterization :
- NMR : H and C NMR confirm regioselectivity and purity (e.g., piperidine proton signals at δ 2.5–3.0 ppm) .
- HPLC : Purity >95% achieved via reverse-phase C18 columns (acetonitrile/water gradient) .
Table 1 : Synthesis Yields Across Methods
| Step | Reagents | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | NaBHCN/MeOH | 78 | 92 |
| 2 | EtN/DCM | 85 | 96 |
Q. What key structural features influence the compound’s biological activity?
- Methodological Answer : The 2-methylpyridine moiety enhances lipophilicity (logP ~2.8), improving membrane permeability . The sulfonamide group acts as a hydrogen-bond acceptor, critical for target binding (e.g., carbonic anhydrase inhibition) . Crystal structures (e.g., triclinic P1 symmetry, α = 74.4°) reveal a planar sulfonamide group and axial orientation of the methylpyridine substituent, optimizing steric fit in enzymatic pockets .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?
- Methodological Answer :
- Substituent Variation : Replace the 2-methylpyridine with electron-withdrawing groups (e.g., -CF) to enhance target affinity. For example, 3-(trifluoromethyl) analogs showed 10-fold lower IC against carbonic anhydrase IX .
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding poses. A 2021 study linked pyridine methylation to improved van der Waals interactions with hydrophobic enzyme pockets .
Table 2 : SAR Data for Analogues
| Substituent | Target IC (nM) | ΔG (kcal/mol) |
|---|---|---|
| 2-methyl | 450 | -8.2 |
| 3-CF | 42 | -10.5 |
Q. How to resolve contradictions in reported biological activity data?
- Methodological Answer : Discrepancies often arise from assay conditions. For example:
- pH Sensitivity : Carbonic anhydrase inhibition varies at pH 6.8 vs. 7.4 due to protonation states .
- Orthogonal Assays : Validate enzyme inhibition (e.g., fluorescence-based assays) with cellular efficacy (e.g., hypoxia-induced HIF-1α suppression in HeLa cells) .
- Meta-Analysis : Pool data from ≥3 independent studies (e.g., PubChem BioAssay) to calculate weighted IC values .
Q. What strategies identify the compound’s primary biological targets?
- Methodological Answer :
- Affinity Chromatography : Immobilize the compound on sepharose beads to pull down binding proteins from cell lysates .
- SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics (e.g., K = 120 nM for carbonic anhydrase II) .
- Cryo-EM : Resolve target-bound conformations at 3.2 Å resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
